molecular formula C12H16F4O4S2 B8383515 Diethyl 2,2-(1,3-dithiane-2,2-diyl)bis(2,2-difluoroacetate)

Diethyl 2,2-(1,3-dithiane-2,2-diyl)bis(2,2-difluoroacetate)

Cat. No. B8383515
M. Wt: 364.4 g/mol
InChI Key: SKMLFGBBCDXNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07514068B2

Procedure details

Dissolve 12.1 mmol of the product of Example 6 in 50 mL of methylene chloride and cool in an ice/water bath under argon. Add 6 g of powdered activated 3A molecular sieves, 18.2 mmol of 1,3-propanedithiol, and then 2.4 mmol of BF3Et2O. Stir for 18 h in the cold, then filter the reaction, washing with ether. Add 100 mL of ether and wash with saturated sodium bicarbonate, water, and brine, and dry over MgSO4. Purify by silica gel chromatography using ether/hexane as eluant to yield the title compound.
Name
product
Quantity
12.1 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.2 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[F:2][C:3]([F:19])([C:9](=O)[C:10]([F:17])([F:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:20]([SH:24])[CH2:21][CH2:22][SH:23]>C(Cl)Cl>[S:23]1[CH2:22][CH2:21][CH2:20][S:24][C:9]1([C:10]([F:17])([F:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:3]([F:19])([F:2])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:0.1|

Inputs

Step One
Name
product
Quantity
12.1 mmol
Type
reactant
Smiles
O.FC(C(=O)OCC)(C(C(C(=O)OCC)(F)F)=O)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18.2 mmol
Type
reactant
Smiles
C(CCS)S

Conditions

Stirring
Type
CUSTOM
Details
Stir for 18 h in the cold,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool in an ice/water bath under argon
FILTRATION
Type
FILTRATION
Details
then filter
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
washing with ether
ADDITION
Type
ADDITION
Details
Add 100 mL of ether
WASH
Type
WASH
Details
wash with saturated sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1C(SCCC1)(C(C(=O)OCC)(F)F)C(C(=O)OCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.